molecular formula C6H7IS B2702779 5-Iodo-2,3-dimethylthiophene CAS No. 16488-64-5

5-Iodo-2,3-dimethylthiophene

Cat. No.: B2702779
CAS No.: 16488-64-5
M. Wt: 238.09
InChI Key: AUTQLNMIEIGMFD-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dimethylthiophene is a chemical compound with the CAS Number: 16488-64-5 . It has a molecular weight of 238.09 and its IUPAC name is this compound . The compound is in liquid form .


Synthesis Analysis

Thiophene derivatives, such as this compound, can be synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7IS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 . This indicates that the compound has a thiophene ring with iodine and methyl groups attached to it .


Chemical Reactions Analysis

Thiophene, the base structure of this compound, is known to easily react with electrophiles due to the sulfur atom contributing two π electrons to the aromatic sextet . This makes it a π-excessive heteroaromatic . The substitution reactions on a thiophene ring can be electrophilic, nucleophilic, or radical .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 238.09 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Selective Oxidative C-C Dimerization : A study demonstrated the development of a selective and efficient procedure for the oxidative coupling of 2,6-dimethylphenol, mediated by a hypervalent form of iodine, showcasing a method that could potentially apply to derivatives of 5-Iodo-2,3-dimethylthiophene for synthesizing complex organic compounds (Boldron et al., 2005).

  • Crystal Structures of Substituted Isophthalates : Research on the crystal structures of dimethyl 5-iodoisophthalate provides insights into the interactions and molecular frameworks of iodo-substituted compounds, relevant for understanding the structural characteristics of this compound derivatives (Hauptvogel et al., 2018).

Chemical Reactivity and Applications

  • C-H Bond Activation and C-C Bond Formation : The reactivity of bulky thiophenes with transition metal compounds has been explored, revealing mechanisms for C-H activation and C-C bond formation. This research could provide a foundation for reactions involving this compound to create new chemical entities (Paneque et al., 2005).

  • Halogen–Halogen Bonded Nanoarchitectures : The study on the self-assembly of star-shaped molecules at the solid–liquid interface, leading to two-dimensional porous nanoarchitectures via halogen–halogen bonding, underscores the potential of using this compound in materials science to engineer new organic structures (Silly, 2013).

Potential Therapeutic and Diagnostic Applications

  • Radioiodinated Agents for Myocardial Imaging : The development of radioiodinated agents for evaluating myocardial fatty acid uptake illustrates the application of iodine-substituted compounds in medical diagnostics. Such methodologies could be adapted for compounds like this compound to create novel diagnostic tools (Knapp et al., 1986).

Environmental and Material Science Applications

  • Organic Semiconductor Thin Films : The use of n-type dopants for enhancing the conductivity of organic semiconductor thin films signifies the role of iodine-substituted compounds in electronics. This research avenue could be explored with this compound derivatives to develop high-performance electronic materials (Wei et al., 2012).

Safety and Hazards

While specific safety and hazard information for 5-Iodo-2,3-dimethylthiophene is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing in dust, and ensuring adequate ventilation .

Properties

IUPAC Name

5-iodo-2,3-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQLNMIEIGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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